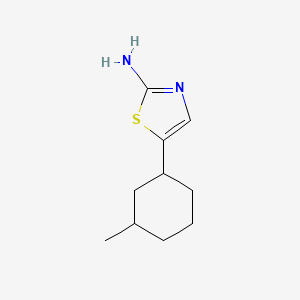
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine: is an organic compound that features a thiazole ring substituted with a 3-methylcyclohexyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylcyclohexylamine with a thioamide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of various functional groups onto the thiazole ring.
科学的研究の応用
Chemistry: In chemistry, 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
作用機序
The mechanism of action of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Cyclohexylamine: A simple amine with a cyclohexyl group.
Thiazole: The parent compound of the thiazole ring system.
3-Methylcyclohexylamine: An amine with a 3-methylcyclohexyl group.
Uniqueness: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is unique due to the combination of the thiazole ring and the 3-methylcyclohexyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the thiazole ring enhances the compound’s ability to interact with biological targets, while the 3-methylcyclohexyl group provides additional steric and electronic effects.
特性
分子式 |
C10H16N2S |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
5-(3-methylcyclohexyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H16N2S/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h6-8H,2-5H2,1H3,(H2,11,12) |
InChIキー |
JHADEYLVZOKGRU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)C2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


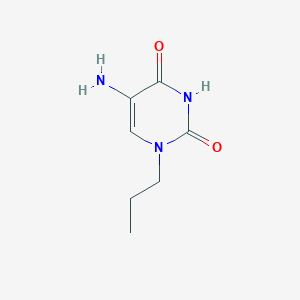

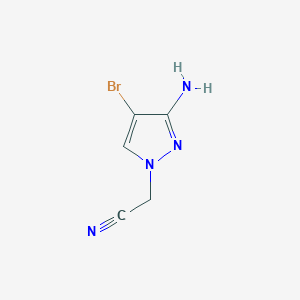
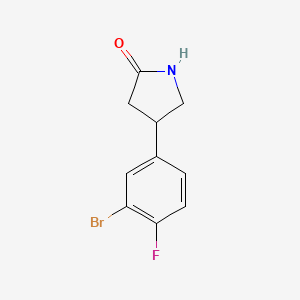

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
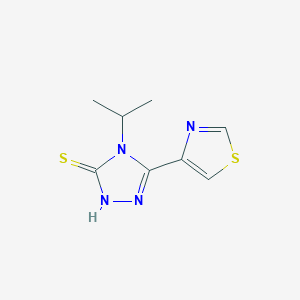
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)


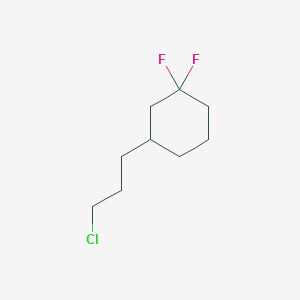
![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)
